Chemical structure and properties of Valine,N-[(2,5-dimethylphenyl)sulfonyl]-
Chemical structure and properties of Valine,N-[(2,5-dimethylphenyl)sulfonyl]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-. While this specific derivative is not extensively documented in public literature, this guide, grounded in established principles of organic chemistry and drawing analogies from closely related compounds, offers a robust framework for its study and utilization. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development, providing both theoretical insights and practical methodologies.
Introduction: The Significance of N-Sulfonylated Amino Acids
N-Sulfonylated amino acids represent a pivotal class of compounds in medicinal chemistry and chemical biology. The incorporation of a sulfonyl group onto the amino function of an amino acid can profoundly alter its physicochemical and biological properties. This modification can enhance metabolic stability by protecting against enzymatic degradation, modulate lipophilicity to improve membrane permeability, and introduce a key pharmacophoric element capable of engaging in specific interactions with biological targets.[1] Derivatives of N-arylsulfonylated amino acids have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, and have been investigated as enzyme inhibitors.[2][3] The subject of this guide, Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, is an N-arylsulfonyl derivative of the essential amino acid L-valine, and as such, is a compound of significant interest for further investigation.
Chemical Structure and Identification
The fundamental identity of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is established by its unique molecular structure, which combines the chiral scaffold of L-valine with the 2,5-dimethylphenylsulfonyl moiety.
Systematic Name: (2S)-3-Methyl-2-[[(2,5-dimethylphenyl)sulfonyl]amino]butanoic acid
CAS Registry Number: 1009346-46-6
Molecular Formula: C₁₃H₁₉NO₄S
Molecular Weight: 285.36 g/mol
Figure 1: Chemical structure of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-.
Synthesis and Purification
The synthesis of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- can be reliably achieved through the N-sulfonylation of L-valine. A standard and effective method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base.[4]
Figure 2: General workflow for the synthesis of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-.
Experimental Protocol: Synthesis of (2S)-3-Methyl-2-[[(2,5-dimethylphenyl)sulfonyl]amino]butanoic acid
Materials:
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L-Valine
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
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1,4-Dioxane or Tetrahydrofuran (THF)
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Hydrochloric acid (HCl), concentrated
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Water (deionized)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution of L-Valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).
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Addition of Sulfonyl Chloride: To the stirred solution of L-valine, add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) in 1,4-dioxane or THF dropwise at room temperature.
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Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Work-up:
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Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted sulfonyl chloride.
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Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
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Extract the acidified aqueous layer with ethyl acetate (3 x volume).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure Valine, N-[(2,5-dimethylphenyl)sulfonyl]- as a white solid.
Physicochemical Properties
While experimental data for this specific molecule is limited, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value / Characteristic | Justification |
| Appearance | White crystalline solid | Typical for N-arylsulfonyl amino acids. |
| Melting Point | 156-158 °C (for 2,5-dimethylbenzene-1-sulfonyl chloride) | The melting point is expected to be in a similar range to related compounds like N-Tosyl-DL-valine. The melting point of the starting sulfonyl chloride is also provided for reference. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Sparingly soluble in water. Soluble in aqueous base. | The presence of the carboxylic acid group imparts some polarity and allows for dissolution in basic aqueous solutions via salt formation. The bulky, hydrophobic 2,5-dimethylphenylsulfonyl group reduces water solubility. |
| Optical Rotation | Expected to be levorotatory ([α] < 0) | Starting from L-valine, the stereocenter is retained during the synthesis. |
Spectroscopic Characterization
The structural elucidation of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- relies on a combination of standard spectroscopic techniques. The following are predicted spectroscopic data based on the analysis of its functional groups and comparison with similar molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide characteristic signals for the protons of both the valine and the 2,5-dimethylphenylsulfonyl moieties.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Valine γ-CH₃ | ~0.8-1.0 | Doublet | ~6-7 |
| Valine γ'-CH₃ | ~0.8-1.0 | Doublet | ~6-7 |
| Valine β-CH | ~1.9-2.2 | Multiplet | |
| Aromatic CH₃ (2-position) | ~2.3-2.4 | Singlet | |
| Aromatic CH₃ (5-position) | ~2.5-2.6 | Singlet | |
| Valine α-CH | ~3.8-4.1 | Doublet of doublets | ~4-5, ~8-9 |
| Aromatic H (3,4,6-positions) | ~7.2-7.8 | Multiplet | |
| Sulfonamide N-H | ~8.0-8.5 | Doublet | ~8-9 |
| Carboxylic acid O-H | ~10-12 | Broad singlet |
Note: Chemical shifts are referenced to TMS and can vary depending on the solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Valine γ-CH₃ | ~17-20 |
| Aromatic CH₃ | ~20-22 |
| Valine β-CH | ~30-32 |
| Valine α-CH | ~60-62 |
| Aromatic C (quaternary & CH) | ~125-145 |
| Carboxylic acid C=O | ~175-178 |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the key functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching (broad) | 3300-2500 |
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C-H (Aromatic & Aliphatic) | Stretching | 3100-2850 |
| C=O (Carboxylic acid) | Stretching | 1725-1700 |
| S=O (Sulfonyl) | Asymmetric stretching | 1350-1320 |
| S=O (Sulfonyl) | Symmetric stretching | 1170-1150 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Electrospray Ionization (ESI-MS):
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Expected [M+H]⁺: m/z 286.1
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Expected [M+Na]⁺: m/z 308.1
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Expected [M-H]⁻: m/z 284.1
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Potential Applications in Research and Drug Development
While specific biological activities for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- have not been reported, the broader class of N-arylsulfonyl amino acids has shown promise in several therapeutic areas.
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Antimicrobial and Antifungal Agents: Numerous sulfonamide-containing compounds are known for their antibacterial properties. N-sulfonyl amino acid amides have been reported to exhibit significant fungicidal activity, particularly against plant pathogens.[4] This suggests that the title compound could be a valuable scaffold for the development of new antimicrobial agents.
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Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and has been incorporated into the design of various enzyme inhibitors, particularly matrix metalloproteinases (MMPs).[3] Given this, Valine, N-[(2,5-dimethylphenyl)sulfonyl]- could be explored as a potential inhibitor of zinc-dependent enzymes.
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Pharmaceutical Intermediates: N-protected amino acids are fundamental building blocks in peptide synthesis and the development of peptidomimetics.[1] The 2,5-dimethylphenylsulfonyl group can serve as a protecting group for the amino function of valine, with potentially different cleavage conditions compared to more common protecting groups like Boc and Fmoc.
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Probes for Chemical Biology: The structural rigidity and defined stereochemistry of this compound make it a suitable candidate for the development of molecular probes to study protein-ligand interactions.
Conclusion
Valine, N-[(2,5-dimethylphenyl)sulfonyl]- represents a structurally interesting and synthetically accessible molecule with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive foundation for its synthesis, characterization, and further investigation. The predictive data presented herein, based on established chemical principles and analysis of analogous compounds, should empower researchers to confidently incorporate this molecule into their research programs.
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